molecular formula C8H5BrF2O2 B15288034 Benzoic acid, 3-bromo-2-(difluoromethyl)-

Benzoic acid, 3-bromo-2-(difluoromethyl)-

Cat. No.: B15288034
M. Wt: 251.02 g/mol
InChI Key: RFXIBDCASKIRDA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-2-(difluoromethyl)- (molecular formula C₈H₅BrF₂O₂) is a halogenated aromatic carboxylic acid derivative. Its structure features a bromine atom at the 3-position and a difluoromethyl group at the 2-position on the benzene ring. This compound is notable for its dual functional groups, which confer unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science .

The difluoromethyl group (–CF₂H) is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

3-bromo-2-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)

InChI Key

RFXIBDCASKIRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 3-bromo-2-(difluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the nucleophile used, such as 3-substituted-2-(difluoromethyl)benzoic acids.

    Coupling: Biaryl compounds with diverse functional groups.

    Reduction: 3-Bromo-2-(difluoromethyl)benzyl alcohol or 3-bromo-2-(difluoromethyl)benzaldehyde.

Mechanism of Action

The mechanism of action of 3-bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity and stability are strongly influenced by the position and nature of substituents . Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-Bromo-2-(difluoromethyl)benzoic acid C₈H₅BrF₂O₂ Br (3), –CF₂H (2) High reactivity in cross-coupling; potential medicinal applications
3-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ Br (3), F (2) Lacks difluoromethyl group; reduced electron-withdrawing effects
4-Bromo-3-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ Br (4), –CF₃ (3) Enhanced thermal stability; antimicrobial activity
3-Chloro-2-(difluoromethyl)benzoic acid C₈H₅ClF₂O₂ Cl (3), –CF₂H (2) Lower halogen reactivity compared to Br; distinct biological targets

Key Observations :

  • Halogen Type : Bromine (Br) at the 3-position enables Suzuki-Miyaura cross-coupling reactions, whereas chlorine (Cl) analogs (e.g., 3-chloro-2-(difluoromethyl)benzoic acid) exhibit slower kinetics in such reactions .
  • Fluorinated Groups : The difluoromethyl group (–CF₂H) provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in 4-bromo-3-(trifluoromethyl)benzoic acid, which enhances thermal stability but reduces solubility .

Key Insights :

  • The difluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs, improving bioavailability .
  • Trifluoromethyl (–CF₃) derivatives (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid) exhibit stronger antimicrobial effects but may suffer from higher toxicity .

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